4-(1-Hydroxyethyl)-2,6-dimethoxyphenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33900-62-8 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C10H14O4/c1-13-8-5-7(3-4-11)6-9(14-2)10(8)12/h5-6,11-12H,3-4H2,1-2H3 |
InChI Key |
BZMWVTKTSDHGBF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C(=C1)OC)O)OC)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CCO |
Synonyms |
alpha-methylsyringylalcohol methylsyringylalcohol |
Origin of Product |
United States |
Natural Occurrence, Isolation Methodologies, and Biosynthetic Pathways
Natural Occurrence
While not as ubiquitously documented as some other phenolic compounds, this compound is recognized as a product of lignin degradation. Lignin, a complex polymer abundant in the cell walls of terrestrial plants, is composed of various phenylpropanoid units. The syringyl (S) lignin units, in particular, are the precursors to this compound. Therefore, this compound can be found in environments where lignin is being broken down, such as in decaying wood and in the outputs of certain industrial processes like pulping. For instance, analysis of organosolv poplar lignin has revealed the presence of various lignin monomers, with the potential for the formation of this compound through specific degradation pathways. purdue.edu
Isolation Methodologies
The isolation of this compound from natural sources or from the complex mixtures generated by lignin degradation requires a combination of extraction and chromatographic techniques. The specific methodology can vary depending on the source material and the concentration of the target compound.
A general approach for isolating phenolic compounds from plant extracts or other matrices involves the following steps:
Extraction: The initial step is typically a solvent extraction to separate the phenolic compounds from the bulk material. The choice of solvent is crucial and often depends on the polarity of the target compound. For phenolic compounds, solvents like methanol, ethanol (B145695), or mixtures with water are commonly employed. wikipedia.org For more lipophilic compounds, dichloromethane (B109758) may be used. mdpi.com
Fractionation: The crude extract is often a complex mixture of various compounds. To simplify this mixture, fractionation is performed. This can be achieved through liquid-liquid extraction or by using column chromatography with different stationary phases like silica (B1680970) gel or polyamide. wikipedia.org
Purification: The final purification of this compound is typically achieved using high-performance liquid chromatography (HPLC). purdue.edu Reversed-phase HPLC with a suitable solvent gradient (e.g., methanol-water or acetonitrile-water) is a powerful technique for separating individual phenolic compounds. The identity and purity of the isolated compound are then confirmed using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. purdue.eduresearchgate.net
| Step | Technique | Description | Common Solvents/Phases |
|---|---|---|---|
| Extraction | Solvent Extraction (e.g., Soxhlet) | Separation of phenolic compounds from solid matrix. | Methanol, Ethanol, Dichloromethane, Water wikipedia.orgmdpi.com |
| Fractionation | Column Chromatography | Separation of the crude extract into simpler fractions. | Silica Gel, Polyamide wikipedia.org |
| Purification | High-Performance Liquid Chromatography (HPLC) | Isolation of the pure compound from the enriched fraction. | Reversed-phase C18 column with Methanol/Water or Acetonitrile/Water gradient purdue.edu |
| Identification | Spectroscopy (MS, NMR) | Structural elucidation and confirmation of the isolated compound. | N/A |
Biosynthetic Pathways
The formation of this compound is rooted in the broader metabolic network of phenylpropanoid biosynthesis in plants and can also occur through specific enzymatic transformations.
The fundamental building blocks of this compound originate from the phenylpropanoid pathway. nih.gov This pathway starts with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into various phenolic compounds.
The key steps leading to the syringyl moiety of the target compound are:
Deamination of Phenylalanine: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which converts phenylalanine to cinnamic acid. addgene.org
Hydroxylations and Methylations: A series of hydroxylation and O-methylation reactions, catalyzed by enzymes such as cinnamate (B1238496) 4-hydroxylase (C4H), p-coumarate 3-hydroxylase (C3H), and caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT), lead to the formation of sinapic acid. addgene.org
Reduction to Monolignols: The carboxyl group of sinapic acid is activated to a CoA-thioester and subsequently reduced by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) to form sinapyl alcohol, a key monolignol. researchgate.net
While the phenylpropanoid pathway primarily produces C6-C3 monolignols, subsequent modifications and degradation of lignin polymers containing syringyl units can lead to the formation of C6-C2 compounds like this compound.
A more direct biosynthetic route to this compound involves the enzymatic reduction of acetosyringone (B1664989). Acetosyringone, a phenolic ketone, is a well-known natural compound exuded from wounded plant tissues. wikipedia.org The transformation of the acetyl group of acetosyringone to a 1-hydroxyethyl group is a reduction reaction catalyzed by specific reductase enzymes.
This biotransformation is particularly relevant in microbial metabolism. Certain microorganisms possess reductases capable of converting aryl ketones to their corresponding alcohols. This process is a key step in the degradation of lignin-derived aromatic compounds.
| Substrate | Enzyme Class | Product | Significance |
|---|---|---|---|
| Acetosyringone | Aryl Ketone Reductase / Alcohol Dehydrogenase | This compound | Microbial degradation of lignin-derived compounds. |
The final step in the formation of this compound from acetosyringone is catalyzed by a class of enzymes known as alcohol dehydrogenases or aryl ketone reductases . These enzymes belong to the broader family of oxidoreductases. wikipedia.org
Specifically, an aryl-alcohol dehydrogenase can catalyze the reduction of the carbonyl group in acetosyringone to a hydroxyl group, yielding this compound. These enzymes typically utilize cofactors such as NADPH or NADH as the source of reducing equivalents. nih.gov For example, an aryl-alcohol dehydrogenase from the white-rot fungus Phanerochaete chrysosporium has been cloned and characterized, demonstrating activity on a range of aryl aldehydes and ketones. nih.govnih.gov Such enzymes play a crucial role in the metabolic pathways of organisms that degrade lignin and other aromatic compounds. The reaction is a stereoselective reduction, leading to a specific stereoisomer of the alcohol.
Synthetic Strategies and Chemical Derivatization for Academic Studies
Total Synthesis Approaches of 4-(1-Hydroxyethyl)-2,6-dimethoxyphenol
The complete synthesis of this compound can be achieved through various routes, each with its own advantages in terms of yield, selectivity, and scalability.
The central structural motif of this compound is the syringyl group, which is a phenol (B47542) ring substituted with two methoxy (B1213986) groups at positions 2 and 6. The regioselective construction of this core is a critical first step in the total synthesis.
One common strategy involves the selective methylation of a pyrogallol precursor. Pyrogallol (1,2,3-trihydroxybenzene) can be selectively di-O-methylated at the 1 and 3 positions to yield 2,6-dimethoxyphenol (B48157), also known as syringol. nih.gov This reaction requires careful control of reaction conditions to prevent the formation of other methylated isomers. A method utilizing a microreactor and tetrabutylammonium bromide (TBAB) as a catalyst with dimethyl carbonate as the methylating agent has been shown to produce 2,6-dimethoxyphenol with high yield and purity. google.com
Another approach to the syringyl core involves electrophilic aromatic substitution on a pre-functionalized benzene (B151609) ring. For instance, starting with a protected phenol, sequential methoxylation reactions can be directed to the ortho positions. Subsequent functionalization at the para position can then lead to the desired substitution pattern. The choice of starting material and directing groups is crucial for achieving high regioselectivity in these multi-step syntheses.
Key Starting Materials for Syringyl Core Synthesis
| Starting Material | Key Transformation | Typical Reagents |
|---|---|---|
| Pyrogallol | Selective di-O-methylation | Dimethyl carbonate, TBAB |
| Protected Phenol | Sequential ortho-methoxylation | Various methylating agents and directing groups |
Once the syringyl core is established, the next critical step is the introduction of the 1-hydroxyethyl group at the para position. Achieving stereocontrol in this step is often a significant challenge, particularly if a specific enantiomer of the final product is desired.
A common method for introducing the ethyl group is through a Friedel-Crafts acylation reaction. The syringyl core can be acylated with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst to form acetosyringone (B1664989). The subsequent reduction of the ketone in acetosyringone yields the 1-hydroxyethyl group.
For stereoselective synthesis, chiral reducing agents can be employed in the reduction of acetosyringone. These reagents, such as those derived from chiral boranes or transition metal complexes with chiral ligands, can selectively produce one enantiomer of this compound over the other. The choice of chiral catalyst and reaction conditions is critical for achieving high enantiomeric excess.
The reduction of acetosyringone is a pivotal and frequently utilized step in the synthesis of this compound. wikipedia.org Acetosyringone, a readily available natural product, serves as a convenient precursor. wikipedia.org
The carbonyl group of acetosyringone can be reduced to a hydroxyl group using a variety of reducing agents. For a non-stereoselective synthesis, common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective. These reagents are relatively inexpensive and provide high yields of the racemic product.
For a stereoselective reduction, as mentioned previously, chiral reducing agents are necessary. Asymmetric transfer hydrogenation is another powerful technique that can be used. This method typically involves a transition metal catalyst (e.g., ruthenium, rhodium) and a chiral ligand, with a hydrogen donor such as isopropanol (B130326) or formic acid. The catalyst-ligand complex creates a chiral environment that directs the hydride transfer to one face of the ketone, leading to the preferential formation of one enantiomer.
Comparison of Reduction Methods for Acetosyringone
| Reducing Agent/Method | Stereoselectivity | Key Features |
|---|---|---|
| Sodium borohydride (NaBH₄) | Non-selective (racemic) | Mild, inexpensive, high yield |
| Lithium aluminum hydride (LiAlH₄) | Non-selective (racemic) | Powerful, requires anhydrous conditions |
| Chiral borane reagents | Stereoselective | Can provide high enantiomeric excess |
| Asymmetric transfer hydrogenation | Stereoselective | Catalytic, environmentally friendly options |
Generation of Structural Analogs and Derivatives
The synthesis of structural analogs and derivatives of this compound is crucial for structure-activity relationship (SAR) studies. These modifications typically target the reactive hydroxyl groups of the molecule.
The phenolic hydroxyl group at position 4 is a prime site for chemical modification. Its acidity allows for a range of reactions, including etherification and esterification.
Etherification: The phenolic hydroxyl can be converted to an ether by reaction with an alkyl halide or a similar electrophile in the presence of a base. The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophile. A variety of alkyl groups can be introduced, allowing for the systematic variation of steric and electronic properties. For example, reaction with methyl iodide in the presence of potassium carbonate would yield the corresponding methyl ether.
Esterification: Esters can be formed by reacting the phenolic hydroxyl group with a carboxylic acid, acid chloride, or acid anhydride. The direct esterification with a carboxylic acid often requires a catalyst, such as a strong acid or a coupling agent like dicyclohexylcarbodiimide (DCC). The use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine, provides a more efficient route to the desired esters.
The secondary alcohol of the 1-hydroxyethyl moiety offers another handle for chemical modification.
Oxidation: The aliphatic hydroxyl group can be oxidized to a ketone, which would regenerate acetosyringone. Milder oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, are typically used to avoid over-oxidation or side reactions with the electron-rich aromatic ring.
Esterification: Similar to the phenolic hydroxyl, the aliphatic hydroxyl can be esterified. The reaction conditions are generally similar to those used for other alcohols. The relative reactivity of the phenolic and aliphatic hydroxyl groups can be exploited to achieve selective esterification. For instance, the phenolic hydroxyl is more acidic and can be selectively deprotonated under milder basic conditions, allowing for its preferential reaction. Conversely, steric hindrance around the phenolic hydroxyl might favor the esterification of the more accessible aliphatic hydroxyl under certain conditions.
Summary of Derivatization Reactions
| Functional Group | Reaction Type | Typical Reagents | Product Type |
|---|---|---|---|
| Phenolic Hydroxyl | Etherification | Alkyl halide, base | Phenolic ether |
| Phenolic Hydroxyl | Esterification | Carboxylic acid/derivative, catalyst/base | Phenolic ester |
| Aliphatic Hydroxyl | Oxidation | PCC, Dess-Martin periodinane | Ketone (Acetosyringone) |
| Aliphatic Hydroxyl | Esterification | Carboxylic acid/derivative, catalyst/base | Aliphatic ester |
Alterations to the Dimethoxy Substituents
The 2,6-dimethoxy arrangement on the phenolic ring of this compound, a classic syringyl moiety, offers specific avenues for chemical modification aimed at probing structure-activity relationships. The primary strategies involve selective demethylation to unmask one or both phenolic hydroxyl groups, which can then be subjected to further derivatization.
Selective Demethylation: The cleavage of aryl methyl ethers is a well-established transformation in organic synthesis. For substrates like 2,6-dimethoxyphenol (syringol), achieving selective mono-demethylation can be challenging but is synthetically valuable. Lewis acids are commonly employed for this purpose. For instance, treatment with aluminum chloride (AlCl₃) in the presence of an acyl chloride at elevated temperatures has been shown to result in the selective cleavage of one methoxy group in 2,6-dimethoxyphenol. nih.gov Boron tribromide (BBr₃) is another powerful reagent for the demethylation of aryl methyl ethers and can be used to synthesize targeted bromophenol derivatives from dimethoxy precursors. mdpi.com Enzymatic approaches also exist; certain polyphenol oxidases have been found to catalyze the ortho-demethoxylation of syringyl compounds. nih.gov This selective unmasking of a hydroxyl group provides a new handle for derivatization, altering the hydrogen bonding capacity and polarity of the molecule. Complete demethylation to afford the corresponding pyrogallol derivative is also feasible under stronger conditions.
Re-alkylation and Etherification: Once a hydroxyl group is revealed through demethylation, subsequent O-alkylation can introduce a variety of new ether functionalities. Standard Williamson ether synthesis conditions, involving a base and an alkyl halide, can be employed to introduce novel alkyl or substituted alkyl chains. This strategy allows for the systematic exploration of steric and electronic effects at the periphery of the phenolic ring. The phenolic hydroxyl group of the parent compound can also be directly etherified, although this is less common in academic studies focused on modifying the core scaffold's electronic properties.
| Transformation | Reagents/Conditions | Product Type | Purpose in Academic Study |
|---|---|---|---|
| Selective Mono-demethylation | AlCl₃ / Acyl Halide nih.gov or BBr₃ (controlled) mdpi.com | 2-Hydroxy-6-methoxy-phenol derivative | Introduce asymmetry; create new site for H-bonding or further functionalization. |
| Complete Demethylation | BBr₃ (excess) or HBr | Pyrogallol derivative (tri-hydroxy) | Maximise H-bonding potential; investigate role of all three phenolic hydroxyls. |
| Re-alkylation | Base (e.g., K₂CO₃), Alkyl Halide (e.g., R-Br) | Novel mono- or di-ether derivative | Probe steric limits and lipophilicity at the phenolic core. |
Side-Chain Modifications and Elongations
The 1-hydroxyethyl side chain at the C4 position is a key feature that can be readily modified to investigate its role in biological interactions. Synthetic strategies typically involve either direct manipulation of the existing side chain or building a new side chain from a ketone precursor.
Direct Modification:
Oxidation: The secondary alcohol of the 1-hydroxyethyl group can be oxidized back to the corresponding ketone, yielding 4-acetyl-2,6-dimethoxyphenol (acetosyringone). This transformation can be achieved using a variety of mild oxidizing agents. The resulting ketone serves as a versatile intermediate for further modifications.
Esterification/Etherification: The hydroxyl group can be converted into esters or ethers. Esterification, for example, using an acid chloride or anhydride, allows for the introduction of various acyl groups, altering the lipophilicity and steric profile of the side chain.
Halogenation: The benzylic position of the side chain is susceptible to radical halogenation, for instance using N-bromosuccinimide (NBS), which would replace the hydroxyl group (after conversion to a better leaving group) or a benzylic proton with a bromine atom. libretexts.org This introduces a reactive handle for subsequent nucleophilic substitution reactions.
Elongation and Elaboration from Precursors: A more versatile strategy for side-chain elongation starts with the ketone precursor, acetosyringone.
Carbon-Carbon Bond Formation: The methyl group of the acetyl moiety can be functionalized. For example, aldol-type condensation reactions with various aldehydes can be used to extend the carbon chain. Similarly, reactions like the Mannich reaction can introduce aminomethyl groups, leading to more complex side chains.
Reduction of Elaborated Ketones: Following the elongation of the keto-side chain, the ketone can be selectively reduced to a secondary alcohol, generating analogs with longer, functionalized side chains.
| Strategy | Reaction | Typical Reagents | Resulting Moiety |
|---|---|---|---|
| Direct Modification | Oxidation | PCC, DMP | Acetyl group (ketone) |
| Esterification | Acyl chloride, Pyridine | Ester (e.g., -O-C(O)R) | |
| Elongation from Ketone Precursor | Aldol Condensation | Aldehyde (R-CHO), Base/Acid | α,β-Unsaturated ketone |
| Reduction | NaBH₄, LiAlH₄ | Secondary alcohol on elongated chain |
Structure-Activity Relationship (SAR) Studies: Mechanistic Insights
Correlating Structural Variations with In Vitro Biological Target Interactions
Structure-activity relationship (SAR) studies of this compound and its derivatives aim to decipher how specific structural features influence interactions with biological targets. While data on the exact parent compound is limited, SAR insights can be extrapolated from studies on closely related syringyl (S) and guaiacyl (G) derivatives, which are fundamental units of lignin (B12514952). nih.govsci-hub.box
Derivatization provides a means to systematically probe these relationships.
Phenolic Group Modification: Masking the phenolic hydroxyl via etherification or esterification generally leads to a significant reduction or complete loss of radical scavenging and antioxidant activity, confirming the central role of this group.
Dimethoxy Substituent Alteration: Selectively demethylating one of the methoxy groups to a hydroxyl creates a catechol-like moiety. This can alter the antioxidant mechanism and potency, as well as introduce new interactions with protein targets through enhanced hydrogen bonding.
Side-Chain Variation: The nature of the C4 side chain significantly impacts target specificity and potency. For example, in a series of 4-oxo-4H-furo[2,3-h]chromene derivatives, the presence of a 3,5-dimethoxyphenyl substituent (structurally related to the syringyl core) was found to confer significant inhibitory activity against enzymes like COX-2 and lipoxygenases (LOX-5/15). nih.gov Oxidation of the 1-hydroxyethyl side chain to a ketone or its elongation can influence how the molecule fits into a target's binding pocket, potentially shifting its activity profile from an antioxidant to an enzyme inhibitor. For instance, new derivatives of mefenamic acid incorporating a syringaldehyde moiety (which has a C4-aldehyde instead of a C4-hydroxyethyl group) were screened for in vitro anticancer activity against MCF-7 human breast cancer cells, showing that the syringyl core can be incorporated into pharmacologically active molecules. jmchemsci.com
| Structural Moiety | Modification | Observed Impact on In Vitro Activity | Example Target/Activity |
|---|---|---|---|
| Phenolic -OH | Masking (e.g., O-methylation) | Decreased antioxidant activity | Radical Scavenging |
| 2,6-Dimethoxy Groups | Presence (vs. single methoxy) | Enhanced antioxidant activity researchgate.net | Antioxidant Capacity |
| C4 Side Chain | Incorporation into larger scaffolds | Enzyme inhibition nih.gov | COX-2, LOX-15 |
| C4 Side Chain | Conversion to aldehyde | Cytotoxicity jmchemsci.com | Anticancer (MCF-7 cells) |
Ligand Efficiency and Fragment-Based Design in SAR Contexts
In modern drug discovery, particularly in fragment-based drug design (FBDD), the initial focus is not solely on the potency of a compound but on its binding efficiency. nih.gov this compound, with a low molecular weight, fits the profile of a "fragment." FBDD leverages small, low-affinity molecules (fragments) as starting points for building more potent, drug-like leads. nih.gov Key metrics used to evaluate the quality of these fragments are Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).
Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). wikipedia.orgtaylorandfrancis.com It is calculated as the binding free energy divided by the HAC. A higher LE indicates that the molecule achieves its binding affinity more efficiently, with stronger interactions per atom, making it a more promising starting point for optimization. csmres.co.uk For a fragment like this compound, identifying a weak but measurable interaction with a target protein would be the first step. Its LE would then be calculated to assess the quality of this initial "hit."
Structure-Activity Relationships in an FBDD Context: The synthetic modifications described in sections 3.2.3 and 3.2.4 can be guided by LE calculations. During the optimization process, the goal is to increase potency without disproportionately increasing the size and complexity of the molecule, thereby maintaining or improving LE.
Growing: Adding small chemical groups to the fragment to pick up new, favorable interactions with the target protein. For example, extending the side chain or functionalizing a demethylated hydroxyl group.
Linking: If two different fragments bind in adjacent pockets, they can be chemically linked to create a single, much more potent molecule.
Lipophilic Ligand Efficiency (LLE or LipE): This metric relates potency to lipophilicity (e.g., logP). mtak.hu It is a measure of how efficiently a ligand exploits its lipophilicity to bind to its target. acs.org In drug design, it is crucial to increase potency without significantly increasing lipophilicity, as high lipophilicity is often associated with poor pharmacokinetic properties and off-target toxicity. An ideal optimization strategy for the this compound scaffold would involve derivatization that increases binding affinity (potency) while keeping logP constant or lower, thus increasing the LLE. For example, replacing a methoxy group with a hydroxyl group would decrease lipophilicity while potentially adding a beneficial hydrogen bonding interaction, which could lead to a significant improvement in LLE.
By using LE and LLE to guide the synthetic derivatization of the this compound scaffold, researchers can more effectively navigate chemical space to develop larger compounds with improved, drug-like properties.
| Metric | Definition | Formula | Utility in SAR for the Scaffold |
|---|---|---|---|
| Ligand Efficiency (LE) | Binding affinity per non-hydrogen atom. wikipedia.orgtaylorandfrancis.com | LE = -ΔG / HAC | To prioritize initial fragment hits and guide "growing" strategies that efficiently improve potency relative to size. |
| Lipophilic Ligand Efficiency (LLE) | Potency relative to lipophilicity. mtak.hu | LLE = pIC₅₀ - logP | To guide modifications that increase potency without introducing excessive lipophilicity, improving drug-like properties. |
Mechanistic Investigations of Biological Activities of 4 1 Hydroxyethyl 2,6 Dimethoxyphenol
In Vitro Antioxidant and Radical Scavenging Mechanisms
The antioxidant potential of a phenolic compound like 4-(1-Hydroxyethyl)-2,6-dimethoxyphenol would theoretically stem from its ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals. The presence of a hydroxyl (-OH) group directly attached to the aromatic ring is central to this function.
Electron Transfer and Hydrogen Atom Transfer Mechanisms
The primary mechanisms by which phenolic compounds exert their antioxidant effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govscienceopen.com In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, thereby quenching it. nih.gov The resulting antioxidant radical is typically more stable and less reactive due to resonance delocalization across the aromatic ring. scienceopen.com
The SET mechanism involves the transfer of a single electron to a free radical, forming a radical cation from the antioxidant and an anion from the free radical. nih.gov The antioxidant radical cation can then deprotonate to form a stable radical. The efficiency of these mechanisms is influenced by factors such as the bond dissociation enthalpy of the O-H bond and the ionization potential of the phenolic compound. scienceopen.com For this compound, the presence of two electron-donating methoxy (B1213986) groups ortho to the hydroxyl group would be expected to lower the O-H bond dissociation enthalpy, potentially enhancing its radical scavenging ability.
Quantitative Assessment of Radical Scavenging Capacity (e.g., DPPH, ABTS, ORAC assays)
To quantify the antioxidant capacity of a compound, several in vitro assays are commonly employed. Each assay has a distinct mechanism and is sensitive to different aspects of antioxidant behavior.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. nih.govmdpi.com The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically. mdpi.comnih.gov The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. mdpi.com
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. nih.gov Antioxidants that can donate a hydrogen atom or an electron will reduce the blue-green ABTS•+, causing a decolorization that is measured spectrophotometrically. nih.govmdpi.com This assay is applicable to both hydrophilic and lipophilic antioxidants. nih.gov
ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (like fluorescein) from oxidative degradation by peroxyl radicals generated from a source such as AAPH (2,2′-azobis(2-amidinopropane) dihydrochloride). nih.govnih.gov The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve. nih.gov This assay is considered to be highly relevant to human biology as it utilizes a biologically relevant radical source. nih.gov
Hypothetical Performance Data: Without experimental data, a table of hypothetical IC50 or ORAC values for this compound cannot be provided. For context, related compounds like syringol (2,6-dimethoxyphenol) have demonstrated antioxidant activity in such assays. nih.gov
Inhibition of Lipid Peroxidation in Model Systems
Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids, leading to a chain reaction of lipid degradation and the formation of harmful secondary products like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). nih.govnih.gov Antioxidants can inhibit lipid peroxidation by scavenging the initiating radicals or by breaking the chain reaction of peroxidation. nih.gov
In vitro models to assess the inhibition of lipid peroxidation often use systems like linoleic acid emulsions or biological samples such as erythrocyte ghosts or liver microsomes, where peroxidation is induced by agents like Fe²⁺/ascorbate or AAPH. nih.govdntb.gov.ua The extent of peroxidation is then measured by quantifying the formation of thiobarbituric acid reactive substances (TBARS) or by monitoring the consumption of polyunsaturated fatty acids. nih.gov Phenolic compounds are known to be effective inhibitors of lipid peroxidation. nih.gov
Modulation of Endogenous Antioxidant Enzyme Activities (e.g., SOD, Catalase in cell lines)
In addition to direct radical scavenging, some compounds can exert antioxidant effects by modulating the activity of endogenous antioxidant enzymes within cells. Key enzymes in this defense system include superoxide (B77818) dismutase (SOD) and catalase. nih.gov
Superoxide Dismutase (SOD): SOD catalyzes the dismutation of the highly reactive superoxide anion (O₂•⁻) into oxygen (O₂) and hydrogen peroxide (H₂O₂). nih.govmdpi.com There are different isoforms of SOD, including cytoplasmic Cu/Zn-SOD and mitochondrial Mn-SOD. mdpi.com
Catalase: Catalase is primarily located in peroxisomes and is responsible for the decomposition of hydrogen peroxide into water and oxygen, thus preventing the formation of the highly damaging hydroxyl radical. nih.govmdpi.com
Studies on cell lines (e.g., human fibroblasts, MCF-7) exposed to a compound of interest can be performed to measure changes in the expression and activity of SOD and catalase using methods like spectrophotometric assays or Western blotting. nih.govmdpi.com An increase in the activity of these enzymes would suggest an indirect antioxidant effect of the compound. Currently, no such studies have been published for this compound.
Antimicrobial and Antifungal Activity Studies in Model Systems (Non-clinical strains)
The structural features of this compound, particularly the phenolic ring, suggest potential antimicrobial properties. Phenolic compounds can exert antimicrobial action through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis.
Effects on Bacterial Growth and Viability
In vitro studies to assess the antibacterial activity of a compound typically involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of non-clinical bacterial strains. Standard methods like broth microdilution or agar (B569324) diffusion assays are used. nih.gov For instance, the activity of this compound would be tested against common laboratory strains of Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov While derivatives of 2,6-dimethoxyphenol (B48157) have been investigated for antibacterial properties, specific data for this compound is not available. nih.govasianpubs.org
Similarly, antifungal activity would be assessed against non-clinical fungal strains (e.g., Aspergillus niger, Candida albicans) by determining the MIC. nih.govcore.ac.uk The mechanism could involve the disruption of fungal membrane integrity or inhibition of key fungal enzymes. nih.gov
Inhibition of Fungal Pathogen Proliferation
While direct studies on the antifungal activity of this compound are limited, research on related phenolic compounds, such as eugenol (B1671780) derivatives and other syringol analogs, provides strong indications of its potential to inhibit the growth of fungal pathogens. The structural characteristics of these compounds, particularly the presence of a phenolic hydroxyl group and methoxy substituents, are believed to be crucial for their antifungal action.
The antifungal activity of these related compounds has been demonstrated against a range of pathogenic fungi. For instance, certain eugenol derivatives have shown efficacy against Botrytis cinerea, a fungus responsible for gray mold disease in various crops. nih.gov The inhibitory concentration (IC50) values for some of these derivatives highlight their potency. The fungicidal or fungistatic effect is often dependent on the specific chemical modifications of the parent molecule, suggesting that the ethyl group and methoxy groups on this compound could confer significant antifungal properties.
Mechanisms of Cell Wall/Membrane Integrity Disruption
The primary mechanism by which phenolic compounds are thought to exert their antifungal effects is through the disruption of the fungal cell membrane. The lipophilic nature of these molecules allows them to accumulate in the phospholipid bilayer of the fungal membrane, leading to a loss of structural integrity. This disruption can manifest as increased membrane permeability, leakage of essential intracellular components such as ions and metabolites, and ultimately, cell death. nih.govacademiapublishing.org
Studies on various antifungal agents, including polyenes and azoles, have established the fungal cell membrane and its components, like ergosterol, as key targets. academiapublishing.org For phenolic compounds, the interaction is often with the membrane's lipid components, causing a non-specific disruption. For example, syringomycins, which share some structural similarities with syringol derivatives, are known to form ion channels in the fungal plasma membrane. academiapublishing.org Similarly, research on 2-phenylethanol (B73330) has demonstrated its ability to cause structural damage to the mycelia of Botrytis cinerea, leading to compromised membrane integrity and lipid peroxidation. nih.gov It is plausible that this compound employs a similar mechanism, leveraging its chemical structure to interfere with the fungal cell membrane's function.
Inhibition of Quorum Sensing in Microbial Biofilms
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including the formation of biofilms. Biofilms are communities of microorganisms encased in a self-produced matrix, which can confer resistance to antimicrobial agents. The inhibition of QS is, therefore, a promising strategy to control biofilm formation and associated infections.
Various natural compounds, including phenolic derivatives, have been identified as inhibitors of QS. nih.govnih.gov These compounds can interfere with different stages of the QS signaling cascade, such as the synthesis of signal molecules (autoinducers) or their binding to receptors. frontiersin.org For instance, paeonol, a phenolic compound, has been shown to effectively reduce the production of violacein (B1683560) in Chromobacterium violaceum, a common model for screening QS inhibitors. frontiersin.org It also attenuates biofilm formation and the production of virulence factors in Pseudomonas aeruginosa by downregulating the expression of QS-related genes. frontiersin.org Given the structural similarities, it is hypothesized that this compound could also exhibit QS inhibitory activity, thereby preventing the formation of microbial biofilms.
Anti-inflammatory and Immunomodulatory Potentials at the Cellular Level
The anti-inflammatory and immunomodulatory properties of phenolic compounds are well-documented. univook.com Research on syringol and its derivatives, such as syringic acid, provides a strong basis for the potential anti-inflammatory effects of this compound. nih.govfrontiersin.org
Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)
A hallmark of inflammation is the overproduction of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Numerous studies have demonstrated the ability of phenolic compounds to suppress the production of these cytokines. For example, syringic acid has been shown to downregulate the levels of TNF-α and IL-6 in various inflammatory models. frontiersin.orgnih.gov Similarly, studies on lupeol (B1675499) derivatives have shown inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated cells. nih.gov The mechanism often involves the inhibition of signaling pathways that lead to the transcription of these cytokine genes. It is therefore likely that this compound can modulate the production of these key inflammatory mediators.
Inhibition of Key Enzyme Pathways (e.g., COX-2, LOX)
Cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. The inhibition of these enzymes is a major target for anti-inflammatory drugs. nih.govnih.gov
Research has shown that syringol can significantly inhibit the activity of 5-lipoxygenase (5-LOX) and also decrease the expression of COX-2 in edematous tissues. nih.govresearchgate.net This dual inhibition of both COX and LOX pathways is a desirable characteristic for an anti-inflammatory agent. Furthermore, studies on various isoxazole (B147169) derivatives have also demonstrated potent 5-LOX inhibitory activity. biorxiv.orgnih.gov Given these findings, this compound is predicted to possess inhibitory activity against these key inflammatory enzymes.
Table 1: Investigated Anti-inflammatory Enzyme Inhibition by Syringol Derivatives
| Compound/Derivative Class | Target Enzyme | Observed Effect | Reference |
| Syringol | 5-Lipoxygenase (5-LOX) | Significant inhibition | nih.govresearchgate.net |
| Syringol | Cyclooxygenase-2 (COX-2) | Decreased expression | nih.gov |
| Syringic Acid | Cyclooxygenase-2 (COX-2) | Downregulation | frontiersin.org |
| Isoxazole Derivatives | 5-Lipoxygenase (5-LOX) | Potent inhibition | biorxiv.orgnih.gov |
Regulation of Inflammatory Signaling Cascades (e.g., NF-κB)
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and COX-2. nih.gov The inhibition of the NF-κB pathway is a key mechanism by which many anti-inflammatory compounds exert their effects.
Enzyme Interactions and Biocatalytic Applications
The phenolic compound this compound is a substrate for certain oxidoreductase enzymes, indicating its potential role in various biocatalytic processes. Investigations into its interactions with these enzymes, particularly those of the vanillyl alcohol oxidase and laccase families, provide insights into its reactivity and potential applications.
Substrate Specificity and Kinetic Studies with Oxidoreductases (e.g., Vanillyl Alcohol Oxidase)
While detailed kinetic parameters for the interaction of this compound with most oxidoreductases are not extensively documented, studies on related enzymes and substrates offer valuable context. Vanillyl alcohol oxidases (VAOs) are a family of flavoenzymes known to catalyze the oxidation of a wide array of para-substituted phenolic compounds. nih.govuniprot.orgresearchgate.net
A notable member of this family, a vanillyl alcohol oxidase from the ascomycete Diplodia corticola (DcVAO), has demonstrated a remarkable efficiency in processing substrates with 2,6-dimethoxy substitutions. nih.gov This enzyme exhibits high activity towards compounds like 4-allyl-2,6-dimethoxy-phenol and 4-(hydroxymethyl)-2,6-dimethoxyphenol. nih.gov The structural similarity of these substrates to this compound, particularly the syringyl-type aromatic ring, suggests that the latter could also be an effective substrate for DcVAO. The enhanced activity of DcVAO with such compounds is attributed to specific amino acid substitutions within its catalytic center. nih.gov
Direct evidence of enzymatic conversion comes from studies involving laccases. Research has shown the laccase-catalysed oxidation of this compound. researchgate.net Laccases are copper-containing oxidoreductases that oxidize various phenolic and non-phenolic compounds, and their ability to act on 2,6-dimethoxyphenol is well-established. nih.govsciengine.comnih.gov Although the specific kinetic data (such as Km and kcat values) for the interaction with this compound are not available in the reviewed literature, the confirmation of its oxidation by laccase opens avenues for its use in biocatalytic applications.
The table below shows the activity of DcVAO with related 2,6-disubstituted phenolic substrates, illustrating the enzyme's preference for this substitution pattern.
| Substrate | Specific Activity (U mg⁻¹) |
| 4-Allyl-2,6-dimethoxy-phenol | 3.5 ± 0.02 |
| 4-(Hydroxymethyl)-2,6-dimethoxyphenol | 6.3 ± 0.5 |
| 5-tert-Butyl-4-(hydroxymethyl)-2-methoxyphenol | 4.0 ± 0.1 |
| Data sourced from a study on Vanillyl alcohol oxidase from Diplodia corticola. nih.gov |
Enzyme Inhibition and Activation Profiles
Based on the available scientific literature, there is currently no specific information detailing the enzyme inhibition or activation profiles of this compound. Studies on related enzymes like vanillyl alcohol oxidase show competitive inhibition by other phenolic compounds such as isoeugenol, but the inhibitory potential of this compound itself has not been reported. scispace.comrug.nl
Potential as a Building Block in Chemoenzymatic Syntheses
Scientific literature does not currently provide specific examples of this compound being utilized as a building block in chemoenzymatic syntheses. While biocatalysis and chemoenzymatic strategies are widely used for producing valuable chemicals, the application of this particular compound as a starting material in such processes has not been documented. nih.gov
Cellular Effects and Molecular Targets (excluding human data)
The investigation into the specific cellular effects and molecular targets of this compound in non-human systems is limited.
Induction of Apoptosis in Cancer Cell Lines (e.g., caspase pathway, cell cycle arrest)
There is no available data in the scientific literature demonstrating that this compound induces apoptosis or affects the cell cycle in non-human cancer cell lines. While other complex phenolic compounds have been studied for their pro-apoptotic activities in various cell lines, such effects have not been reported for this compound. nih.gov
Interaction with Cellular Receptors and Signaling Pathways
Currently, there is no scientific information available regarding the interaction of this compound with specific cellular receptors or its influence on signaling pathways in non-human cells.
Gene Expression Modulation Studies (e.g., qPCR, RNA-seq in cell models)
Comprehensive searches of scientific literature and databases have revealed a significant gap in the understanding of the molecular mechanisms of this compound, specifically concerning its influence on gene expression. To date, no peer-reviewed studies have been published that utilize techniques such as quantitative polymerase chain reaction (qPCR) or RNA sequencing (RNA-seq) to investigate the effects of this compound on gene expression in cell models.
Consequently, there is no available data to construct tables detailing research findings on modulated genes, the cellular models employed, or the specific changes in gene expression levels. The scientific community has not yet reported on the potential for this compound to upregulate or downregulate specific genes, which is a critical aspect of understanding its biological activity and mechanism of action at a molecular level.
Further research is required to explore this area and to determine if this compound has any significant impact on the transcriptome of cells. Such studies would be invaluable in elucidating its potential therapeutic or toxicological pathways.
Advanced Analytical and Spectroscopic Characterization in Research Contexts
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-resolution mass spectrometry is fundamental for determining the precise elemental composition of 4-(1-Hydroxyethyl)-2,6-dimethoxyphenol. Its molecular formula, C₁₀H₁₄O₄, corresponds to a monoisotopic mass of 198.0892 Da. chemscene.comchemscene.com HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with high accuracy, typically within a few parts per million (ppm), which is crucial for distinguishing it from other isobaric compounds in complex samples. nih.gov
Tandem mass spectrometry (MS/MS) is employed to probe the compound's structure by inducing fragmentation of the protonated molecule ([M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern provides a structural fingerprint. For this compound, common fragmentation techniques like collision-induced dissociation (CID) would produce a characteristic set of fragments. nih.govnih.gov Key fragmentation pathways likely include:
Loss of Water: A neutral loss of 18.0106 Da (H₂O) from the hydroxyethyl (B10761427) side chain is a highly probable initial fragmentation step, leading to a stable carbocation.
Loss of a Methyl Radical: Cleavage of a methoxy (B1213986) group can occur, resulting in the loss of a methyl radical (•CH₃, 15.0235 Da).
Cleavage of the Ethyl Side Chain: Fission of the bond between the aromatic ring and the ethyl side chain can lead to characteristic fragments.
Table 1: Predicted HRMS and MS/MS Fragmentation Data for this compound
| Ion | Formula | Calculated m/z (Da) | Description |
| [M+H]⁺ | [C₁₀H₁₅O₄]⁺ | 199.0965 | Protonated parent molecule |
| [M+H - H₂O]⁺ | [C₁₀H₁₃O₃]⁺ | 181.0859 | Loss of water from the aliphatic hydroxyl group |
| [M+H - CH₄O]⁺ | [C₉H₁₁O₃]⁺ | 167.0703 | Loss of methanol |
| [M+H - C₂H₅O]⁺ | [C₈H₁₀O₃]⁺ | 154.0624 | Cleavage of the hydroxyethyl group |
Metabolite Profiling and Dereplication in Complex Mixtures
In natural product research, identifying known compounds in complex extracts—a process called dereplication—is essential to focus efforts on novel substances. nih.gov The accurate mass and MS/MS data for this compound are used to rapidly identify its presence in crude extracts, such as those from plants. nih.govnih.gov Techniques like ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS) generate a profile of all ionizable metabolites. researchgate.net By comparing the experimental accurate mass and fragmentation data against spectral libraries and databases, this compound can be quickly annotated, bypassing the need for its repeated isolation. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
A combination of 1D (¹H, ¹³C) and 2D NMR experiments is required for the complete and unambiguous assignment of all proton and carbon signals of this compound. core.ac.uk
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons, the methine (CH) and methyl (CH₃) protons of the ethyl group, and the hydroxyl protons.
¹³C NMR: The carbon spectrum would show signals for the two unique aromatic carbons, the methoxy carbons, and the carbons of the hydroxyethyl side chain.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu A key correlation would be observed between the methine proton (H-7) and the methyl protons (H-8) of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons to the carbons they are directly attached to. nih.govcolumbia.edu It would link the proton signals of the methoxy groups, aromatic ring, and ethyl side chain to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for assembling the molecular fragments. columbia.eduyoutube.com Key HMBC correlations would include those from the methoxy protons to the aromatic carbons, and from the aromatic protons to neighboring carbons, confirming the substitution pattern on the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal spatial proximities between protons, helping to confirm stereochemistry and conformation. core.ac.uk
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm) | Key HMBC Correlations (H to C) | Key COSY Correlations |
| 1 | 147.5 | - | - | - |
| 2, 6 | 105.0 | 6.55 (s, 2H) | C-1, C-3, C-4, C-5, C-7 | - |
| 3, 5 | 148.0 | - | - | - |
| 4 | 132.0 | - | - | - |
| 7 | 72.0 | 4.80 (q, 1H) | C-2, C-6, C-4, C-8 | H-8 |
| 8 | 25.0 | 1.50 (d, 3H) | C-7, C-4 | H-7 |
| OMe | 56.5 | 3.90 (s, 6H) | C-3, C-5 | - |
| OH-ph | - | 5.70 (s, 1H) | - | - |
| OH-al | - | 2.10 (br s, 1H) | - | - |
Stereochemical Determinations (e.g., Chiral Shift Reagents, Anisotropic Effects)
The carbon atom at position 7 (the CH-OH group) is a chiral center, meaning this compound exists as a pair of enantiomers, (S) and (R). NMR spectroscopy, in conjunction with chiral auxiliaries, can be used to determine the enantiomeric purity or absolute configuration.
The use of chiral lanthanide shift reagents (LSRs), such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃), is a classic method. harvard.edu The LSR forms a diastereomeric complex with the enantiomers of the analyte, typically by coordinating to Lewis basic sites like the hydroxyl groups. researchgate.net This interaction induces differential shifts (enantiomeric shift differences) in the ¹H NMR signals of the two enantiomers, particularly for protons near the chiral center (e.g., H-7 and H-8). The integration of the separated signals allows for the quantification of each enantiomer in a mixture. harvard.eduresearchgate.net
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net
FT-IR Spectroscopy: In the FT-IR spectrum of this compound, a broad absorption band would be expected in the range of 3550-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. researchgate.net Sharp peaks around 3000-2850 cm⁻¹ would be due to aliphatic and aromatic C-H stretching. Strong absorptions corresponding to C-O stretching of the ether and alcohol groups would appear in the 1250-1000 cm⁻¹ region. Aromatic C=C ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. nist.gov
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. libretexts.org The aromatic ring vibrations would give rise to strong and sharp signals in the Raman spectrum. nih.gov While O-H stretching is typically weak in Raman, the C-H and C-C stretching vibrations provide complementary information to the FT-IR spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |
| O-H (Alcohol, Phenol) | Stretching | 3550 - 3200 | FT-IR (strong, broad) |
| C-H (Aromatic) | Stretching | 3100 - 3000 | FT-IR/Raman (medium) |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | FT-IR/Raman (strong) |
| C=C (Aromatic) | Ring Stretching | 1600 - 1450 | FT-IR/Raman (strong) |
| C-O (Ether, Phenol) | Stretching | 1260 - 1200 | FT-IR (strong) |
| C-O (Alcohol) | Stretching | 1150 - 1050 | FT-IR (strong) |
UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination
UV-Visible spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule and to determine the concentration of a substance in solution. For this compound, the chromophore responsible for UV absorption is the substituted phenolic ring.
The electronic spectrum of phenols and their derivatives typically exhibits two main absorption bands originating from π→π* transitions of the benzene ring. researchgate.net The primary band (E-band) appears at a shorter wavelength with high intensity, while the secondary band (B-band) appears at a longer wavelength with lower intensity. The presence of substituents on the aromatic ring influences the position and intensity of these absorption maxima (λ_max). The parent structure, 2,6-dimethoxyphenol (B48157) (syringol), shows a strong S₀-S₁ transition origin around 278 nm. aip.org The addition of the 1-hydroxyethyl group at the para-position in this compound is expected to act as an auxochrome, likely causing a slight bathochromic (red) shift of the absorption bands compared to syringol. nih.gov
The concentration of this compound in a non-absorbing solvent can be quantified using the Beer-Lambert Law, which states a linear relationship between absorbance (A), concentration (c), and the path length of the light (l). The equation is expressed as:
A = εcl
Where ε (epsilon) is the molar absorptivity, a constant unique to the molecule at a specific wavelength. To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations.
Illustrative Data for UV-Vis Analysis
The following table represents a hypothetical dataset for creating a Beer-Lambert Law calibration curve for this compound, measured at its expected λ_max in methanol.
| Standard Solution | Concentration (mol/L) | Absorbance (A.U.) |
|---|---|---|
| 1 | 1.0 x 10⁻⁴ | 0.21 |
| 2 | 2.0 x 10⁻⁴ | 0.42 |
| 3 | 4.0 x 10⁻⁴ | 0.84 |
| 4 | 6.0 x 10⁻⁴ | 1.26 |
| 5 | 8.0 x 10⁻⁴ | 1.68 |
From a plot of Absorbance vs. Concentration, the molar absorptivity (ε) can be determined from the slope of the resulting line. Once ε is known, the concentration of any unknown sample can be calculated by measuring its absorbance.
X-ray Crystallography for Solid-State Structural Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, torsional angles, and intermolecular interactions, revealing the molecule's conformation in the solid state.
While specific crystallographic data for this compound is not publicly available, the procedure would involve several key steps. First, a high-quality single crystal of the compound must be grown, typically by slow evaporation of a solvent. This crystal is then mounted and exposed to a collimated beam of X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.
The intensities and positions of these spots are used to calculate an electron density map of the repeating unit in the crystal (the unit cell). This map is then interpreted to build a molecular model, which is refined to best fit the experimental data. The final output includes precise atomic coordinates and information about the crystal system, space group, and unit cell dimensions. For a chiral compound like this compound, crystallization of a single enantiomer would result in a chiral space group.
Typical Crystallographic Data Table
The table below illustrates the type of information that would be generated from a successful X-ray crystallographic analysis of this compound. The values are representative examples for a small organic molecule.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₄O₄ |
| Formula Weight | 198.22 g/mol |
| Crystal System | Monoclinic (Hypothetical) |
| Space Group | P2₁ (Hypothetical Chiral) |
| a (Å) | 8.512(3) |
| b (Å) | 6.234(2) |
| c (Å) | 10.115(4) |
| β (°) | 105.3(1) |
| Volume (ų) | 517.8(3) |
| Z (Molecules/unit cell) | 2 |
| R-factor | 0.045 |
This data would unequivocally define the solid-state conformation, including the orientation of the methoxy groups and the side chain, as well as hydrogen bonding patterns involving the phenolic and alcoholic hydroxyl groups.
Chiral Chromatography (e.g., Chiral HPLC, GC) for Enantiomeric Purity and Separation
The presence of a stereocenter at the benzylic carbon of the 1-hydroxyethyl group means that this compound exists as a pair of enantiomers. Chiral chromatography is the primary technique used to separate these enantiomers and to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. csfarmacie.cz High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common approach for this purpose. nih.gov
For chiral alcohols like 1-phenylethanol (B42297) derivatives, polysaccharide-based CSPs are highly effective. nih.govresearchgate.net Columns such as Daicel's CHIRALPAK® and CHIRALCEL® series, which use derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely employed. daicelchiral.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Method development typically involves screening various CSPs and mobile phases. For this compound, a normal-phase method using a mobile phase of hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol (B145695) would be a standard starting point on a column like a CHIRALPAK® AS-H. chiraltech.com The relative peak areas in the resulting chromatogram correspond to the relative amounts of the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) is calculated using the formula:
% ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
Chiral Gas Chromatography (GC) can also be used, often with a cyclodextrin-based capillary column, for the analysis of volatile chiral alcohols. sigmaaldrich.com
Illustrative Chiral HPLC Separation Data
This table shows hypothetical results for the chiral HPLC separation of the enantiomers of this compound.
| Parameter | Value |
|---|---|
| Column | CHIRALPAK® AS-H (250 x 4.6 mm) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Retention Time (Enantiomer 1) | 10.5 min |
| Retention Time (Enantiomer 2) | 12.8 min |
| Resolution (Rs) | 2.1 |
| Enantiomeric Excess (ee) | 98% (Hypothetical Sample) |
Theoretical and Computational Studies of 4 1 Hydroxyethyl 2,6 Dimethoxyphenol
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 4-(1-Hydroxyethyl)-2,6-dimethoxyphenol. These methods allow for the detailed analysis of electronic structure, molecular geometry, and spectroscopic properties. While direct computational studies on this compound are not extensively documented in publicly available literature, research on closely related syringol and other lignin (B12514952) model compounds provides a strong framework for understanding its theoretical characteristics. rsc.orgacs.org
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For phenolic compounds, the HOMO is typically localized on the aromatic ring and the phenolic oxygen, reflecting the electron-donating nature of the hydroxyl and methoxy (B1213986) groups. The LUMO is often distributed over the aromatic ring as well. In studies of syringol and its derivatives, DFT calculations have been used to determine these orbital energies and the resulting energy gap, which is crucial for understanding their antioxidant activity. rsc.org It is anticipated that the HOMO of this compound would also be centered on the syringyl ring, with contributions from the phenolic hydroxyl and the electron-donating methoxy groups. The presence of the 1-hydroxyethyl group would further influence the electronic distribution.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Syringol (related compound) | -5.67 | -0.78 | 4.89 |
| 4-Allylsyringol (related compound) | -5.61 | -0.83 | 4.78 |
| 4-Propenylsyringol (related compound) | -5.54 | -0.91 | 4.63 |
| 4-Propylsyringol (related compound) | -5.63 | -0.76 | 4.87 |
Data based on theoretical calculations for related syringol compounds and illustrates expected trends. rsc.org
Spectroscopic Property Prediction (NMR chemical shifts, UV-Vis absorption)
Quantum chemistry provides a means to predict spectroscopic data, which can be invaluable for the identification and characterization of compounds.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be estimated. These predicted spectra are often used to aid in the assignment of experimental NMR data and to confirm the structure of synthesized compounds. nih.gov
UV-Vis Absorption: The electronic transitions that give rise to UV-Vis absorption spectra can be modeled using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands, respectively. For phenolic compounds, the absorption spectra are sensitive to the electronic structure and substitution pattern on the aromatic ring.
Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential)
To quantify the reactivity of different sites within a molecule, various reactivity descriptors derived from DFT calculations are employed.
Fukui Functions: These functions are used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. The Fukui function helps to pinpoint which atoms are most likely to donate or accept electrons in a chemical reaction. For antioxidants like phenolic compounds, this can indicate the hydrogen atom most likely to be abstracted by a radical.
Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It reveals the charge distribution and allows for the prediction of how a molecule will interact with other charged species. Red regions on an MEP map indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the phenolic oxygen and a positive potential near the hydroxyl hydrogen, indicating sites for electrophilic and nucleophilic interactions, respectively. In studies of syringol derivatives, the pKa, a key indicator of reactivity, has been calculated to understand their behavior in different environments. rsc.org
| Compound | Calculated pKa |
|---|---|
| Syringol (related compound) | 9.77 |
| 4-Allylsyringol (related compound) | 9.82 |
| 4-Propenylsyringol (related compound) | 9.82 |
| 4-Propylsyringol (related compound) | 9.81 |
Data for related syringol compounds. rsc.org
Molecular Dynamics Simulations
While quantum chemical calculations are excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are used to explore the behavior of a molecule over time, especially its interactions with its environment, such as a solvent or a biological receptor. google.com
Ligand-Receptor Dynamics and Binding Free Energy Calculations
In the context of drug discovery or enzyme inhibition studies, MD simulations are essential for understanding how a ligand like this compound might bind to a protein's active site. These simulations model the movements and interactions of both the ligand and the protein, providing insights into the stability of the complex and the key intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) that govern binding.
Solvent Effects on Molecular Conformation and Reactivity
Computational methods like the Polarizable Continuum Model (PCM) are often employed in combination with DFT to simulate the bulk solvent environment. researchgate.net For more specific interactions, a discrete solvent model, where individual solvent molecules are explicitly included in the calculation, can provide a more accurate picture of the solute-solvent hydrogen bonding network. researchgate.net The competition between intramolecular hydrogen bonds and solute-solvent interactions is a key factor determining the final conformation and, consequently, the reactivity of the molecule in a given solvent. rsc.org For instance, in non-aromatic solvents, phenol (B47542) tends to self-associate, while in aromatic solvents, solute-solvent interactions can dominate. rsc.org The study of these effects is critical for predicting reaction pathways and understanding the molecule's behavior in biological systems. frontiersin.org
In Silico Screening and Virtual Ligand Design
In silico methods have become indispensable in the early stages of drug discovery for identifying and optimizing potential drug candidates.
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. fiveable.medergipark.org.tr A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein. dovepress.com For a compound like this compound, a pharmacophore model could be developed to highlight key features such as hydrogen bond donors (from the hydroxyl groups), hydrogen bond acceptors (from the oxygen atoms), and aromatic regions. nih.gov
Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify other molecules with similar features that might exhibit the desired biological activity. fiveable.me This process can significantly accelerate the discovery of new lead compounds.
Lead optimization is the subsequent step where a promising "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.gov For this compound, lead optimization strategies could involve:
Modification of the alkyl side chain: Altering the length or branching of the hydroxyethyl (B10761427) group to optimize binding interactions with a target protein.
Substitution on the aromatic ring: Adding or modifying substituents to enhance potency or modulate physicochemical properties.
Bioisosteric replacement: Replacing certain functional groups with others that have similar steric and electronic properties to improve metabolic stability or reduce off-target effects.
Prediction of Theoretical ADME Properties (Absorption, Distribution, Metabolism, Excretion)
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are crucial for its success. In silico models are widely used to predict these properties early in the drug discovery process, helping to avoid costly late-stage failures. nih.gov For this compound, several key ADME parameters can be computationally estimated.
A number of computational tools and web servers are available for the prediction of ADME properties. nih.govresearchgate.net These tools use quantitative structure-activity relationship (QSAR) models and other algorithms to estimate properties based on the molecule's structure. nih.gov
Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Significance |
| Molecular Weight | 198.22 g/mol | Influences absorption and diffusion. |
| LogP | 1.46 | Indicates lipophilicity, affecting membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 58.92 Ų | Relates to hydrogen bonding potential and permeability. |
| Hydrogen Bond Donors | 2 | Number of groups that can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 4 | Number of groups that can accept a hydrogen bond. |
| Rotatable Bonds | 3 | A measure of molecular flexibility. |
Data sourced from computational predictions.
The bioavailability radar provides a graphical representation of a compound's drug-likeness based on six physicochemical properties. For a molecule to be considered drug-like, its plot should fall within the desired pink area of the radar. researchgate.net
Non-Linear Optical (NLO) Property Investigations
Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. nih.gov Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit large NLO responses.
First Hyperpolarizability and Related Parameters
The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. nih.gov Large values of β are desirable for materials used in second-harmonic generation (SHG). Computational chemistry, particularly DFT, is a powerful tool for predicting the NLO properties of molecules. The calculations typically involve determining the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β) of the molecule in the presence of an external electric field. nih.gov
While specific NLO data for this compound is not available, studies on similar organic compounds demonstrate the type of information that can be obtained. The presence of electron-donating (methoxy and hydroxyl) and aromatic groups in this compound suggests it may possess NLO properties.
Representative NLO Parameters Calculated by DFT
| Parameter | Description |
| Dipole Moment (μ) | A measure of the molecule's overall polarity. |
| Linear Polarizability (α) | The linear response of the electron cloud to an electric field. |
| First Hyperpolarizability (β) | The second-order response, crucial for NLO applications. |
This table represents typical parameters investigated in NLO studies of organic molecules.
Potential Applications in Material Science Research
Compounds with significant NLO properties have a wide range of potential applications in material science. If this compound were found to possess a notable NLO response, it could be a candidate for:
Frequency doubling: Converting laser light to a shorter wavelength.
Optical switching: Modulating light signals for telecommunications and computing.
Electro-optic modulators: Devices that control the properties of light with an electric field.
Further experimental and theoretical work would be required to fully characterize the NLO properties of this compound and to synthesize and test materials based on this compound.
Future Directions and Unaddressed Research Questions
Elucidation of Stereospecific Biological Activities
The 4-(1-Hydroxyethyl)-2,6-dimethoxyphenol molecule possesses a chiral center at the carbon atom of the hydroxyethyl (B10761427) group, meaning it can exist as two distinct stereoisomers: (R)- and (S)-enantiomers. In pharmacology and biology, it is a well-established principle that different enantiomers of a chiral compound can exhibit significantly different biological activities, potencies, and metabolic fates nih.govnih.gov. One enantiomer may be therapeutically active, while the other could be inactive or even contribute to undesirable effects.
Currently, while the synthesis of specific stereoisomers of related compounds has been a focus in chemical research, with the (S)-enantiomer of this compound being commercially available, a significant gap in knowledge exists chemscene.com. There is a lack of published comparative studies detailing the specific biological effects of each individual enantiomer of this compound.
A critical future direction is the stereoselective synthesis or chiral separation of both the (R)- and (S)-enantiomers in high purity. Following this, comprehensive in vitro and in vivo biological evaluations are necessary nih.govmdpi.com. These studies would aim to determine if the observed biological properties are specific to one enantiomer or shared by both. Such research is fundamental to understanding its structure-activity relationship (SAR) and identifying the optimal stereoisomer for potential therapeutic applications.
Exploration of Novel Biosynthetic Enzymes and Pathways
While this compound is a known plant metabolite, the precise enzymatic pathways leading to its formation are not fully elucidated. Research into related phenolic compounds, such as those derived from sinapyl alcohol and eugenol (B1671780), suggests that oxidases and peroxidases are key enzymes in their biosynthesis acs.orgwikipedia.org. For instance, eugenol oxidase (EUGO) is known to act on similar phenolic substrates to produce intermediates acs.org.
Future research should focus on identifying the specific enzymes and the corresponding genes responsible for the biosynthesis of this compound in its natural plant sources. This can be achieved through a combination of approaches:
Metabolite Profiling: Analyzing plant tissues to identify precursor molecules and intermediates in the proposed pathway.
Enzyme Assays: Using plant protein extracts to test for specific enzymatic activities that can convert hypothesized precursors into the final compound.
Transcriptomics and Genome Mining: Identifying candidate genes, such as those for polyketide synthases (PKS) or specific oxidoreductases, that are expressed in tissues where the compound is abundant beilstein-journals.org.
Heterologous Expression: Expressing candidate genes in microbial hosts like E. coli or yeast to confirm their enzymatic function beilstein-journals.org.
Uncovering the complete biosynthetic pathway would not only provide fundamental knowledge but also open avenues for metabolic engineering to enhance the production of this compound in plants or microbial systems.
Chemoenzymatic Synthesis and Biocatalytic Production Optimization
For this compound, future research should explore the development of efficient chemoenzymatic routes. This could involve using enzymes for key stereoselective steps. Based on precedents with similar molecules, several classes of enzymes could be investigated researchgate.netresearchgate.net:
| Enzyme Class | Potential Application in Synthesis | Research Precedent |
| Alcohol Dehydrogenases (ADHs) | Stereoselective reduction of a ketone precursor (4-acetyl-2,6-dimethoxyphenol) to form the chiral alcohol center. | Asymmetric bioreduction of acetophenones using yeast whole-cell biocatalysts researchgate.net. |
| Lipases | Kinetic resolution of a racemic mixture of this compound by selectively acetylating one enantiomer. | Use of Novozym 435 for enantiomerically selective acetylation of hydroxyethyl pyridines researchgate.net. |
| Oxidases/Peroxidases | Potential modification of related phenolic precursors. | Use of eugenol oxidase (EUGO) and horseradish peroxidase (HRP) in cascade reactions acs.org. |
Development of Advanced Delivery Systems for In Vitro or In Vivo Model Studies
The effective study of a compound's biological activity in experimental models often depends on its physicochemical properties, such as solubility and stability. Many phenolic compounds have poor water solubility, which can limit their bioavailability and complicate the interpretation of in vitro and in vivo results.
A key area for future research is the development of advanced delivery systems for this compound. While specific systems for this compound have not been reported, technologies developed for other active agents can be adapted. A promising approach is the use of nanoparticle-based carriers, which can enhance solubility, protect the compound from degradation, and potentially enable targeted delivery nih.gov.
Future investigations could explore:
Polymeric Nanoparticles: Encapsulating the compound within biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA) nih.gov.
Liposomes: Formulating the compound within lipid bilayers to improve its delivery across cell membranes.
Micelles: Using amphiphilic block copolymers to form micelles that can solubilize the hydrophobic compound in aqueous environments.
Developing such formulations would be a critical step to facilitate more reliable and reproducible preclinical studies, ensuring that observed biological effects are a true reflection of the compound's activity.
Integration with Systems Biology and Multi-Omics Approaches
To understand the full biological impact of this compound, it is necessary to move beyond single-target analyses and embrace a holistic, systems-level perspective. Systems biology, through the integration of multiple "omics" datasets, provides a powerful framework for deciphering complex biological responses to a chemical stimulus researchgate.net.
Future research should employ multi-omics approaches to map the cellular changes induced by this compound. This involves treating a relevant biological system (e.g., a specific cell line) with the compound and then performing a suite of high-throughput analyses nih.govnih.govmdpi.com.
| Omics Technology | Information Gained | Potential Application |
| Transcriptomics (RNA-Seq) | Changes in gene expression patterns. | Identifying signaling pathways and cellular processes that are transcriptionally up- or down-regulated by the compound nih.gov. |
| Proteomics (Mass Spectrometry) | Changes in the abundance of cellular proteins. | Revealing post-transcriptional effects and identifying proteins that may be direct or indirect targets of the compound nih.gov. |
| Metabolomics (MS, NMR) | Alterations in the profile of small-molecule metabolites. | Mapping shifts in metabolic pathways and identifying biomarkers of the compound's effect. |
Integrating these datasets can reveal comprehensive molecular signatures, uncover unexpected mechanisms, and generate new hypotheses about the compound's function that can be tested experimentally nih.govresearchgate.net.
Unveiling New Molecular Targets and Intricate Mechanisms of Action
A primary goal of future research is to identify the specific molecular targets with which this compound interacts to exert its biological effects. While some related phenolic compounds are known to have antioxidant properties or act as enzyme inhibitors, the direct targets of this specific molecule remain unknown ebi.ac.ukchemicalbook.com.
The insights gained from the research directions outlined above will be instrumental in this endeavor.
Stereospecificity (7.1) can provide crucial clues for validating a target; a genuine target should exhibit differential binding to the active versus inactive enantiomer.
Multi-omics data (7.5) can point towards specific pathways or protein networks that are significantly perturbed, thereby narrowing the list of potential targets researchgate.net.
Subsequent research would involve target identification and validation techniques such as:
Affinity Chromatography-Mass Spectrometry: Using the compound as bait to "pull down" its binding partners from cell lysates.
Computational Docking: Modeling the interaction of the compound with the three-dimensional structures of candidate proteins to predict binding affinity.
In Vitro Binding Assays: Directly measuring the interaction between the purified compound and a potential target protein.
Genetic Approaches: Using techniques like CRISPR-Cas9 to knock out a candidate target gene and observing whether this abolishes the cell's response to the compound.
Unveiling its molecular targets and the intricate mechanisms through which it operates is the ultimate step in translating foundational chemical knowledge into a clear understanding of its biological function.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(1-Hydroxyethyl)-2,6-dimethoxyphenol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves catalytic hydroxylation or functionalization of 2,6-dimethoxyphenol derivatives. For example, analogous compounds like 2,6-dimethoxyphenol-based antioxidants are synthesized via nucleophilic substitution or oxidative coupling . Optimization can include solvent-free catalytic methods (e.g., using lignin-model substrates) or pH-controlled reactions to minimize side products. Yield improvements may require temperature gradients (e.g., 60–80°C) and inert atmospheres to prevent oxidation. Purity is verified via HPLC with sodium acetate/1-octanesulfonate buffer systems (pH 4.6) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use NMR (¹H/¹³C) to resolve hydroxyl and methoxy groups, with DMSO-d₆ as a solvent for observing hydrogen bonding . For electronic properties, UV-Vis spectroscopy can assess antioxidant capacity via λmax shifts in DPPH/ABTS assays . Computational tools (e.g., PubChem’s Lexichem TK) provide IUPAC naming and InChI descriptors . X-ray crystallography may resolve stereochemistry, though derivatives like sinapyl alcohol require chiral columns for enantiomeric separation .
Q. What standardized assays evaluate the antioxidant activity of this compound, and how do results compare to structurally related phenols?
- Methodological Answer : Employ DPPH radical scavenging, FRAP, and lipid peroxidation inhibition assays. For example, dimethoxy phenol derivatives show IC50 values comparable to BHT in biodiesel stabilization . Comparative studies with analogs like 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol reveal higher activity due to enhanced resonance stabilization of phenolic radicals . Data normalization to molar extinction coefficients is critical for cross-study validity .
Advanced Research Questions
Q. What mechanistic insights explain the inhibitory effects of this compound derivatives on enzymes like nSMase2 or mTOR?
- Methodological Answer : Derivatives with imidazole or triazine substituents exhibit competitive inhibition by mimicking substrate transition states. For nSMase2, the 2,6-dimethoxyphenol scaffold binds to hydrophobic pockets, as shown via docking studies . mTOR inhibition involves allosteric modulation; analogs with morpholinyl-triazine groups disrupt kinase activation . IC50 determination requires enzyme kinetics (e.g., Lineweaver-Burk plots) and liver microsome stability assays .
Q. How do structural modifications (e.g., alkyl chain length or stereochemistry) impact bioactivity and metabolic stability?
- Methodological Answer : Elongating alkyl chains (e.g., propyl to pentyl) enhances lipophilicity and membrane penetration but may reduce aqueous solubility. Stereochemical modifications (R vs. S configurations) alter binding affinity; e.g., (R)-enantiomers show higher metabolic stability in cytochrome P450 assays . Glucuronidation is a major metabolic pathway—blocking phase II enzymes (via UDP-glucuronosyltransferase inhibitors) can prolong half-life .
Q. What strategies mitigate oxidative degradation of this compound in long-term stability studies?
- Methodological Answer : Store under argon at -20°C to prevent radical-mediated oxidation . Additives like BHT (0.01–0.1% w/w) or ascorbic acid stabilize phenolic hydroxyl groups. Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC monitoring quantify degradation products like quinones .
Q. How does this compound interact with lignin-model systems in biomass conversion studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
